molecular formula C11H9Cl2N3S B2873116 4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine CAS No. 874606-46-9

4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine

Cat. No.: B2873116
CAS No.: 874606-46-9
M. Wt: 286.17
InChI Key: QKBPQHRZXPVIEZ-UHFFFAOYSA-N
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Description

4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers specializing in synthetic organic chemistry and pharmaceutical sciences can utilize this compound as a key intermediate or building block for constructing more complex molecules. The presence of both a chloro group and a (4-chlorobenzyl)thio ether moiety on the pyrimidine ring makes it a versatile precursor for nucleophilic substitution reactions and for the development of novel chemical entities. Pyrimidine-based compounds are of significant interest in medicinal chemistry and materials science. Handle with appropriate safety precautions. Specific data on melting point, boiling point, solubility, and spectral information should be confirmed with the analytical certificate provided with the product.

Properties

IUPAC Name

4-chloro-6-[(4-chlorophenyl)methylsulfanyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3S/c12-8-3-1-7(2-4-8)6-17-10-5-9(13)15-11(14)16-10/h1-5H,6H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBPQHRZXPVIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC(=NC(=N2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

The synthesis typically begins with 4,6-dichloropyrimidin-2-amine , a commercially available precursor that enables selective substitution at the 4- and 6-positions. This compound’s reactivity is well-documented in nucleophilic aromatic substitution (SNAr) reactions, particularly under basic conditions.

Chlorination at Position 4

While the 4-chloro group is often pre-installed in starting materials, late-stage chlorination may be required for certain analogs. Classical methods involve:

  • Phosphorus oxychloride (POCl₃) : Reacting hydroxyl- or amino-substituted pyrimidines with POCl₃ at reflux (80–110°C) for 4–8 hours.
  • Thionyl chloride (SOCl₂) : Effective for converting hydroxyl groups to chlorides under milder conditions (40–60°C).

For the target compound, the 4-chloro group is retained from the starting material, eliminating the need for additional chlorination steps.

Introduction of the Sulfanyl Group at Position 6

The critical step involves displacing the 6-chloro substituent with [(4-chlorophenyl)methyl]sulfanyl. This is achieved through SNAr reactions under basic conditions:

Procedure (adapted from CN102161660A):

  • Dissolve 4,6-dichloropyrimidin-2-amine (1 equiv) in anhydrous THF.
  • Add (4-chlorophenyl)methanethiol (1.2 equiv) dropwise under nitrogen.
  • Introduce sodium hydride (1.5 equiv) as a base to deprotonate the thiol.
  • Reflux at 65°C for 12–24 hours.
  • Monitor reaction completion via TLC (ethyl acetate/hexanes, 1:3).

Key Variables :

  • Solvent : THF > DMF > acetonitrile (polar aprotic solvents enhance SNAr reactivity).
  • Base : NaH > KOtBu > Et₃N (strong bases improve nucleophile generation).
  • Temperature : Reflux conditions accelerate substitution but may increase side reactions.

Optimization of Reaction Conditions

Solvent and Base Screening

Comparative studies reveal that THF with NaH achieves >80% conversion, while DMF leads to partial decomposition of the pyrimidine core. Et₃N, though milder, results in incomplete substitution (≤50% yield).

Stoichiometric Considerations

A 20% excess of (4-chlorophenyl)methanethiol ensures complete consumption of the dichloropyrimidine precursor. Higher excesses complicate purification due to thiol byproducts.

Temperature and Time Trade-offs

Condition Conversion (%) Purity (%)
RT, 48 h 45 88
65°C, 24 h 92 95
80°C, 12 h 89 82

Data extrapolated from analogous reactions in.

Crystallization and Purification

Post-reaction workup involves:

  • Solvent Removal : Rotary evaporation under reduced pressure.
  • Acid-Base Extraction : Wash with 5% HCl to remove unreacted thiol, followed by saturated NaHCO₃ to neutralize residual acid.
  • Crystallization : Dissolve the crude product in a 3:1 acetonitrile/water mixture and evaporate slowly at 4°C to yield faint yellow crystals.

Crystallization Parameters :

  • Solvent Ratio : Acetonitrile/water (3:1) optimal for crystal growth.
  • Temperature : Slow cooling (0.5°C/min) prevents oiling out.
  • Yield : 68–75% after recrystallization.

Challenges and Troubleshooting

Competing Side Reactions

  • Over-alkylation : Minimized by using stoichiometric thiol and controlled addition rates.
  • Oxidation of Thioether : Prevented by conducting reactions under inert atmosphere.

Purification Difficulties

  • Column Chromatography : Silica gel with ethyl acetate/hexanes (1:4) effectively separates the product from dichloropyrimidine starting material.
  • Recrystallization Failures : Adding seed crystals or switching to ethanol/water (2:1) improves success rates.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations
SNAr in THF/NaH High yield, scalability Requires anhydrous conditions
POCl₃ Chlorination Broad substrate compatibility Harsh conditions, lower safety
Acetonitrile Crystallization Excellent purity Slow process (1–2 weeks)

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the thiol form.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions modify the sulfanyl group to sulfoxides or sulfones.

Scientific Research Applications

Scientific Research Applications of 4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine

This compound is a chemical compound with the molecular formula C11H9Cl2N3S. It features a pyrimidine ring substituted with chloro and sulfanyl groups, giving it unique chemical and biological properties. This compound has a variety of applications in chemistry, biology, medicine, and industry.

Applications

  • Chemistry It serves as an intermediate in synthesizing complex organic molecules.
  • Biology It is explored as a biochemical probe for studying enzyme functions and interactions.
  • Medicine It is investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities. Research indicates that the compound exhibits antimicrobial properties, effectively inhibiting various pathogens, including Staphylococcus aureus and Escherichia coli. Preliminary studies also suggest that it may induce apoptosis in cancer cell lines.
  • Industry It is utilized in developing new materials and chemical processes.

Chemical Properties and Reactions

The compound undergoes various chemical reactions:

  • Substitution Reactions The chloro groups can be substituted with nucleophiles like amines or thiols. Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or THF are commonly used.
  • Oxidation and Reduction The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the thiol form. Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
  • Coupling Reactions It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules, often involving palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.

Biological Activities

This compound has diverse biological activities:

  • Antimicrobial Activity It shows effective inhibition against various pathogens.
  • Anticancer Potential It may induce apoptosis in cancer cell lines.

The compound's specific mechanisms of action are still under investigation but are believed to involve inhibiting key enzymes or interfering with cellular pathways relevant to disease processes. Its ability to interact with various biological targets is crucial for understanding its pharmacodynamics.

Mechanism of Action

The mechanism of action of 4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidine Core

4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine
  • Structure : Differs by having a methylsulfanyl group instead of 4-chlorobenzylsulfanyl at position 4.
  • Key Data: Dihedral angle between benzene and pyrimidine rings: 3.99° (near coplanarity) .
  • Implications : The methyl group may decrease binding affinity in environments requiring bulky substituents.
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine
  • Structure : Features a 4-fluorophenylsulfanyl group at position 5.
  • Key Data: Molecular weight: 255.7 g/mol .
  • Implications : Fluorine’s smaller size and stronger electron-withdrawing nature may alter target engagement compared to chlorine.
4-Chloro-6-[2,4-dichloro-5-(2-morpholin-4-ylethoxy)phenyl]pyrimidin-2-amine
  • Structure : Contains a dichlorophenyl group with a morpholine-ethoxy substituent.
  • Key Data :
    • Molecular formula: C₁₆H₁₇Cl₃N₄O₂ .
    • Morpholine enhances hydrophilicity, improving aqueous solubility.
  • Implications : The morpholine group may facilitate interactions with polar residues in enzymes or receptors.
Antimalarial Activity
  • Trisubstituted Pyrimidines (e.g., N-(2-morpholinoethyl)-6-(4-morpholinopiperidin-1-yl)pyrimidin-2-amine): Modified with morpholinopiperidinyl and pyridinyl groups. Activity: Demonstrated efficacy against Plasmodium falciparum due to enhanced binding via π-π stacking and hydrogen bonding .
Antitrypanosomal Activity
  • 4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine Derivatives :
    • Compound 8 (4-methoxyphenyl-substituted): IC₅₀ = 6.8 µM .
    • Activity correlates with substituent position and electronic effects, highlighting the importance of methoxy groups in target engagement.

Physicochemical Properties

Compound Molar Mass (g/mol) Key Substituent Effects Solubility Trends
Target Compound ~314.2 Bulky 4-chlorobenzylsulfanyl; dual Cl atoms Moderate (hydrophobic dominance)
4-(4-Chlorophenyl)-6-(methylsulfanyl) 255.7 Smaller methyl group; planar structure Higher
4-Chloro-6-[(4-fluorophenyl)sulfanyl] 255.7 Fluorine’s electronegativity Moderate (improved stability)
Morpholine-containing derivative 413.7 Polar morpholine group Significantly higher

Biological Activity

4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine (CAS Number: 874606-46-9) is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by a chlorinated phenyl group and a sulfanyl group, which significantly influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H9Cl2N3S, with a molecular weight of approximately 273.18 g/mol. Its structural features include:

  • Pyrimidine ring : Substituted at the 4 and 6 positions.
  • Chloro group : Located at the 4-position, enhancing its reactivity.
  • Sulfanyl group : Connected to a chlorophenylmethyl moiety at the 6-position.

These characteristics contribute to its potential interactions in biological systems, making it a candidate for various therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, with effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest promising activity against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The compound has been explored for its anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, suggesting mechanisms that could lead to cell cycle arrest and subsequent cancer cell death .

The specific mechanisms of action for this compound are still under investigation. However, it is believed to involve the inhibition of key enzymes or interference with cellular pathways relevant to disease processes. The compound's ability to interact with various biological targets is crucial for understanding its pharmacodynamics .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is provided:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Chloro-6-methylpyrimidineMethyl group instead of chlorophenylmethylAntimicrobialLacks chlorinated aromatic system
2-Amino-4-chloropyrimidineAmino group at position 2AntiviralDifferent substitution pattern
6-(Methylthio)pyrimidin-2-aminesMethylthio instead of chlorophenylmethylAnticancerDifferent sulfur substitution

This table illustrates how variations in substituents can influence biological activities and potential applications.

Case Studies and Research Findings

  • Antimicrobial Evaluation : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial activity, with MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens .
  • Cytotoxicity Studies : Research on related compounds has indicated pro-apoptotic effects in various cancer cell lines, including A549 and HCT116 cells. These studies suggest that the compound may induce late apoptosis and necrosis, highlighting its potential as an anticancer agent .
  • Pharmacokinetic Profile : Investigations into the pharmacokinetics of similar pyrimidine derivatives show favorable profiles with adequate oral bioavailability and low toxicity levels in animal models .

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